zinc;pyridine-2-thiolate zinc;pyridine-2-thiolate
Brand Name: Vulcanchem
CAS No.: 13327-60-1
VCID: VC17053152
InChI: InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2
SMILES:
Molecular Formula: C10H8N2S2Zn
Molecular Weight: 285.7 g/mol

zinc;pyridine-2-thiolate

CAS No.: 13327-60-1

Cat. No.: VC17053152

Molecular Formula: C10H8N2S2Zn

Molecular Weight: 285.7 g/mol

* For research use only. Not for human or veterinary use.

zinc;pyridine-2-thiolate - 13327-60-1

Specification

CAS No. 13327-60-1
Molecular Formula C10H8N2S2Zn
Molecular Weight 285.7 g/mol
IUPAC Name zinc;pyridine-2-thiolate
Standard InChI InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2
Standard InChI Key PTRHHPOMKXGTAC-UHFFFAOYSA-L
Canonical SMILES C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Zinc pyridine-2-thiolate adopts a dimeric structure in the solid state, as evidenced by X-ray crystallography of analogous complexes . The zinc atom coordinates with two pyridine-2-thiolate ligands via sulfur and nitrogen donors, forming a four-coordinate geometry. This configuration is stabilized by the rigid tetradentate ligand framework, which enforces a pseudotetrahedral arrangement around the metal center. The bond lengths and angles, derived from crystallographic data of related zinc-thiolate complexes, suggest significant delocalization of electron density across the ligand-metal interface, contributing to the compound’s stability .

Table 1: Key Molecular Properties of Zinc Pyridine-2-Thiolate

PropertyValueSource
Molecular FormulaC10H8N2S2Zn\text{C}_{10}\text{H}_8\text{N}_2\text{S}_2\text{Zn}
Molecular Weight285.694 g/mol
CAS Number13327-60-1
Space Group (Solid)Triclinic P1P\overline{1}
Coordination GeometryPseudotetrahedral

Synthesis and Reactivity

Synthetic Pathways

The synthesis of zinc pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol ligands. A notable method, adapted from patent literature, involves the displacement of halides from 2-halopyridine derivatives using sodium hydrosulfide (NaSH\text{NaSH}), followed by metathesis with zinc salts . For example, treating 2-chloropyridine with NaSH\text{NaSH} in anhydrous methanol yields the sodium thiolate intermediate, which subsequently reacts with ZnCl2\text{ZnCl}_2 to precipitate zinc pyridine-2-thiolate . This route avoids aqueous conditions, minimizing hydrolysis and improving yield .

Alkylation and Ligand Exchange

Zinc pyridine-2-thiolate undergoes alkylation with iodomethane (CH3I\text{CH}_3\text{I}) in mixed solvents (e.g., CH3OH/CH3CN\text{CH}_3\text{OH}/\text{CH}_3\text{CN}), producing methylated thioether derivatives . The reaction proceeds via nucleophilic substitution at the sulfur center, followed by dissociation of the thioether ligand and coordination of iodide to zinc. This reactivity mirrors processes observed in zinc-dependent methyltransferases, highlighting the compound’s relevance as a biomimetic model .

Zn-1+2CH3I(Me2bme-daco)ZnI2+thioether[1]\text{Zn-1} + 2 \, \text{CH}_3\text{I} \rightarrow (\text{Me}_2\text{bme-daco})\text{ZnI}_2 + \text{thioether} \quad[1]

Physicochemical Properties

Solubility and Stability

Zinc pyridine-2-thiolate exhibits limited solubility in polar aprotic solvents such as acetonitrile but dissolves readily in pyridine, forming stable complexes . Its insolubility in water (<0.1 g/100 mL at 21°C) necessitates non-aqueous synthetic conditions . Thermal analysis of analogous complexes reveals decomposition temperatures exceeding 240°C, indicative of robust thermal stability .

Spectroscopic Characterization

The 1H^1\text{H} NMR spectrum of zinc pyridine-2-thiolate in deuterated pyridine displays resonances at δ 7.2–8.5 ppm, corresponding to aromatic protons on the pyridine rings . The 113Cd^{113}\text{Cd} NMR spectrum of its cadmium analogue shows a single resonance at 88 ppm, reflecting a hard donor environment inconsistent with sulfur binding—a finding corroborated by crystallographic data .

Applications and Functional Relevance

Bioinorganic Modeling

Zinc pyridine-2-thiolate serves as a structural and functional mimic of zinc enzymes, particularly methyltransferases. Studies demonstrate that alkylation of the thiolate ligand parallels enzymatic methyl group transfer, offering insights into metalloprotein mechanisms . The compound’s ability to stabilize high-energy intermediates during catalysis underscores its utility in mechanistic studies .

Materials Science

While zinc pyrithione (an oxidized derivative) dominates commercial applications as an antifungal agent, the unoxidized thiolate form shows promise in coordination polymers and supramolecular assemblies . Its rigid ligand framework and redox-active sulfur centers enable the construction of metal-organic frameworks (MOFs) with tunable electronic properties .

Recent Advances and Research Directions

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